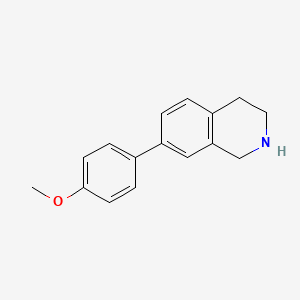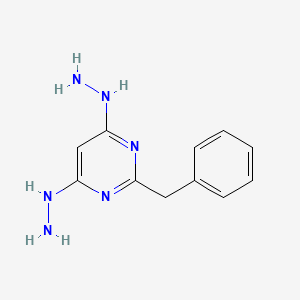
N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride typically involves the alkylation of 3,4-dihydroquinoline derivatives. One common method is the N-alkylation of 3,4-dihydroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting N-methyl-3,4-dihydroquinoline is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to its corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized as an intermediate in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the N-methyl and imine functionalities.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness: N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the imine functionality enhances its reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H |
InChIキー |
GDDZJDWCXIBRES-UHFFFAOYSA-N |
正規SMILES |
CN=C1CCC2=CC=CC=C2N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


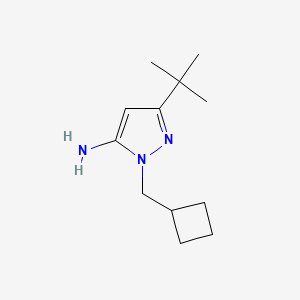

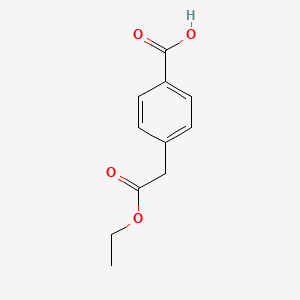
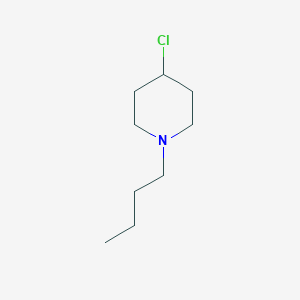
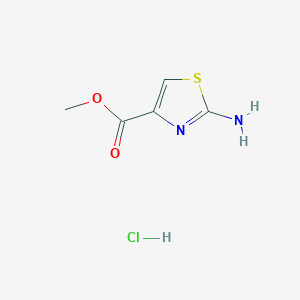
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
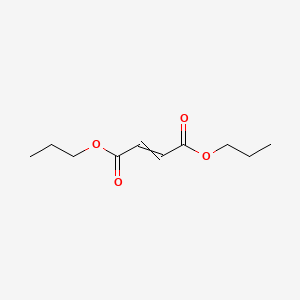
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
